molecular formula C19H17F3N2O B2558378 N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 689264-60-6

N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No. B2558378
M. Wt: 346.353
InChI Key: DNUKZSCXISPQIS-UHFFFAOYSA-N
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Description

“N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide” is a compound that has been mentioned in the context of being a potent DDR1 inhibitor . DDR1 is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target . The compound has a molecular formula of C19H17F3N2O and a molecular weight of 346.353.


Molecular Structure Analysis

The molecular structure of “N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide” includes a benzamide group attached to an indole group via an ethyl chain. The benzamide group also carries a trifluoromethyl group.

Scientific Research Applications

Antiarrhythmic Activity

Benzamides with trifluoroethoxy ring substituents have shown potential in oral antiarrhythmic activity, with compounds like flecainide acetate undergoing clinical trials as antiarrhythmic agents (Banitt, Bronn, Coyne, & Schmid, 1977).

Insecticide Effectiveness

Flubendiamide, a novel class of insecticide, demonstrates strong activity especially against lepidopterous pests, including resistant strains, and is anticipated to contribute to integrated pest management programs (Tohnishi et al., 2005).

Neuroleptic Activity

Studies on benzamides have identified compounds with significant inhibitory effects on stereotyped behavior in rats, suggesting potential as neuroleptics (Iwanami et al., 1981).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides have been synthesized and shown to exhibit class III electrophysiological activity, comparable to sematilide, indicating their potential as selective agents for cardiac conditions (Morgan et al., 1990).

Dopamine-D2 Receptor Binding

The substituted benzamide eticlopride has been demonstrated to selectively block dopamine-D2 binding sites in the rat brain, suggesting its utility in studies of dopamine-D2 antagonism (Hall, Köhler, & Gawell, 1985).

Anticancer Evaluation

Derivatives of benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, underscoring their potential in anticancer drug development (Ravinaik et al., 2021).

Trifluoromethylation Reactions

Research into trifluoromethylation of benzamides has provided insights into the coordination mode of acidic amide directing groups, facilitating C-H activation (Zhang, Dai, Wasa, & Yu, 2012).

Supramolecular Gelation

N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, highlighting the role of methyl functionality and non-covalent interactions in gelation (Yadav & Ballabh, 2020).

Anticorrosion

Imidazolium ionic liquids containing benzamides have shown excellent anticorrosion properties, suggesting their application in protective coatings (Cai, Liang, Zhou, & Liu, 2012).

Melanoma Cytotoxicity

Benzamide derivatives conjugated with alkylating cytostatics have demonstrated increased toxicity against melanoma cells, supporting their use in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Future Directions

Indole derivatives, such as “N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They could be further developed and studied for their potential applications in medicine.

properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O/c1-13-11-14-5-2-3-8-17(14)24(13)10-9-23-18(25)15-6-4-7-16(12-15)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKZSCXISPQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide

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